molecular formula C12H14O4 B8317257 ethyl 3,4-dihydro-6-hydroxy-2H-1-benzopyran-2-carboxylate

ethyl 3,4-dihydro-6-hydroxy-2H-1-benzopyran-2-carboxylate

Cat. No.: B8317257
M. Wt: 222.24 g/mol
InChI Key: OYFPTLYUXQSQBP-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-6-hydroxy-2H-1-benzopyran-2-carboxylate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 6-hydroxy-3,4-dihydro-2H-chromene-2-carboxylate

InChI

InChI=1S/C12H14O4/c1-2-15-12(14)11-5-3-8-7-9(13)4-6-10(8)16-11/h4,6-7,11,13H,2-3,5H2,1H3

InChI Key

OYFPTLYUXQSQBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C(O1)C=CC(=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 60 parts of 3,4-dihydro-6-hydroxy-2H-1-benzopyran-2-carboxylic acid, 800 parts of ethanol and 5.52 parts of concentrate sulfuric acid was stirred for 3 hours at reflux temperature. The reaction mixture was evaporated. Water was added and the product was extracted with trichloromethane. The extract was washed with water, dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (95:5 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was solidified in petroleumether. The product was filtered off and dried, yielding 48 parts (70%) of ethyl 3,4-dihydro-6-hydroxy-2H-1-benzopyran-2-carboxylate as a residue (intermediate 21).
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Synthesis routes and methods II

Procedure details

A solution of 8.75 g of ethyl 6-hydroxychromone-2-carboxylate in 200 ml of acetic acid was hydrogenated in the presence of 2 g of 10% palladium on charcoal at 50 psi and room temperature by shaking the suspension over a period of 17 hours. The catalyst was filtered and the filtrate was evaporated under reduced pressure to give 7.85 g of crude material. Purification of this compound by high-performance liquid chromatography (solvent system, hexane-ethyl acetate 3:1) yielded 4.9 g (59%) of pure crystalline racemic-3,4-dihydro-6-hydroxy-2H-1-benzopyran-2-carboxylic acid ethyl ester. Recrystallization from ethyl-acetate-hexane gave colorless solid, mp 72°-74° C.
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